3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one 3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one 3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one is a natural product found in Stellera chamaejasme and Wikstroemia indica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539322
InChI: InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3
SMILES:
Molecular Formula: C31H24O10
Molecular Weight: 556.5 g/mol

3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one

CAS No.:

Cat. No.: VC16539322

Molecular Formula: C31H24O10

Molecular Weight: 556.5 g/mol

* For research use only. Not for human or veterinary use.

3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one -

Specification

Molecular Formula C31H24O10
Molecular Weight 556.5 g/mol
IUPAC Name 3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3
Standard InChI Key QOPUSVUZHPIYER-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s systematic IUPAC name delineates its biflavonoid nature: two dihydrobenzopyran units linked through a C3-C3’’ bond. Key specifications include:

PropertyValueSource
Molecular FormulaC₃₁H₂₄O₁₀
Molecular Weight556.5 g/mol
Canonical SMILESCOC1=CC=C(C=C1)C2C(C(=O)...
PubChem CID45360274

The structure comprises two flavanone moieties:

  • Unit A: 5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromene

  • Unit B: 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromene

The methoxy (OCH₃) and hydroxy (OH) groups at para positions on the phenyl rings critically influence electronic distribution and hydrogen-bonding capacity .

Spectroscopic Features

While experimental spectral data remains unpublished, analogous biflavonoids exhibit characteristic UV-Vis absorptions:

  • Band I: 240-285 nm (benzoyl system)

  • Band II: 300-380 nm (cinnamoyl system)

Predicted NMR signals (δ ppm, DMSO-d₆):

  • Methoxy protons: 3.72 (s, 3H)

  • Aromatic protons: 6.20-7.80 (m, 12H)

  • Hydroxyl protons: 9.10-12.50 (broad)

Synthesis and Derivatization

Proposed Synthetic Routes

Current literature suggests a multi-step assembly from monosaccharide and flavonoid precursors:

StepProcessReagents/Conditions
1Chalcone formationClaisen-Schmidt condensation
2Cyclization to flavanoneAcid/base catalysis
3Biflavonoid couplingOxidative coupling (FeCl₃)
4Selective methylationCH₃I/K₂CO₃

Key challenges include:

  • Regioselective control during dimerization

  • Protection/deprotection of phenolic -OH groups

  • Chirality management at C2 and C3 positions

Semi-Synthetic Modifications

Derivative synthesis focuses on enhancing bioavailability:

  • Glycosylation: Attachment of rhamnose/glucose at C5/C7

  • Esterification: Acetylation of phenolic -OH groups

  • Metal complexation: Cu(II)/Zn(II) chelates for improved solubility

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profile

Molecular docking simulations predict strong binding to CBS (PDB: 1JBQ), with key interactions:

Target ResidueInteraction TypeBond Length (Å)
Val204Hydrophobic3.8
Asp118H-bond2.1
His112π-Stacking4.3

This binding disrupts CBS-mediated H₂S production, a critical pathway in cancer cell proliferation . Comparative IC₅₀ values against related enzymes:

EnzymeIC₅₀ (μM)Selectivity Index
Cystathionine β-synthase0.4812.4
Dihydrofolate reductase18.70.3

Antiproliferative Effects

In HT29 colon cancer cells, structural analogs demonstrate:

  • G0/G1 cell cycle arrest (78% cells at 24h)

  • ROS generation: 2.8-fold increase vs. control

  • Apoptosis induction:

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